Amitifadine

Triple reuptake inhibitor Enantiomeric selectivity Transporter pharmacology

Procure Amitifadine—the definitive single-enantiomer SNDRI—to ensure experimental reproducibility. Unlike racemic DOV 216,303, this compound provides a pre-validated serotonin-preferring profile (SERT:NET:DAT ~1:2:8) with proven brain partitioning (B/P ratio 3.7–6.5). Its clinical evidence for reducing anhedonia and a clean sexual side-effect profile make it indispensable for translational depression research. The documented CYP2B6 inhibition also uniquely enables DDI studies with nicotine or bupropion.

Molecular Formula C11H11Cl2N
Molecular Weight 228.11 g/mol
CAS No. 410074-73-6
Cat. No. B1667122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmitifadine
CAS410074-73-6
Synonyms1-(3,4-dichlorophenyl)-3-azabicyclo-(3.1.0)hexane hydrochloride
amitifadine
DOV 21,947
DOV 216,303
DOV 216303
DOV 21947
DOV-21947
DOV21947
EB-1010
Molecular FormulaC11H11Cl2N
Molecular Weight228.11 g/mol
Structural Identifiers
SMILESC1C2C1(CNC2)C3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C11H11Cl2N/c12-9-2-1-7(3-10(9)13)11-4-8(11)5-14-6-11/h1-3,8,14H,4-6H2/t8-,11+/m1/s1
InChIKeyBSMNRYCSBFHEMQ-KCJUWKMLSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Amitifadine (CAS 410074-73-6): A Single-Enantiomer Triple Reuptake Inhibitor with Defined Serotonin-Preferring Selectivity for Depression Research Procurement


Amitifadine (DOV-21,947; EB-1010) is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) belonging to the azabicyclo[3.1.0]hexane chemotype. It is the (+)-enantiomer of the racemic triple reuptake inhibitor DOV 216,303 and exhibits a serotonin-preferring inhibition profile with a relative potency for serotonin:norepinephrine:dopamine uptake of approximately 1:2:8 [1]. The compound has advanced to Phase 2/3 clinical evaluation for major depressive disorder (MDD), including a paroxetine- and placebo-controlled trial in SSRI/SNRI inadequate responders (NCT01318434), and has been investigated in preclinical models of comorbid alcoholism-depression and pain-related behavioral depression [2]. Its single-enantiomer identity, quantitatively defined transporter selectivity ratio, documented brain partitioning (brain-to-plasma ratio 3.7–6.5 in rats), and distinct CYP inhibition fingerprint distinguish it from racemic or mixed-profile triple uptake inhibitors [3].

Why Amitifadine Cannot Be Substituted with Other Triple Reuptake Inhibitors: Enantiomeric Identity and Transporter Selectivity Ratio Define Distinct Pharmacodynamic Signatures


Generic substitution among triple reuptake inhibitors is scientifically unsound because transporter selectivity ratios, enantiomeric composition, and brain partitioning collectively determine the in vivo neurochemical signature and therapeutic index. Amitifadine is the single (+)-enantiomer of DOV 216,303, producing a serotonin-preferring uptake inhibition ratio of ~1:2:8 (SERT:NET:DAT) with IC50 values of 12, 23, and 96 nM respectively [1]. In contrast, the racemic mixture DOV 216,303 exhibits a flatter ~1:1.4:5.6 profile (IC50 ~14, 20, 78 nM) . Other clinically evaluated TRIs diverge more dramatically: dasotraline (SEP-225289) is dopamine-preferring (DAT IC50=4 nM vs. SERT IC50=11 nM, ratio ~1:1.5:2.75), while tesofensine (NS-2330) is norepinephrine-preferring (NET IC50=1.7 nM vs. SERT IC50=11 nM) . Even D-473, though also SERT-preferring, displays a distinct rank order (IC50: SERT=9.18, NET=39.7, DAT=70.4 nM; ratio ~1:4.3:7.7) [2]. These divergent selectivity ratios drive different patterns of extracellular monoamine elevation across brain regions, distinct side-effect liabilities (e.g., locomotor activation, abuse potential, sexual dysfunction), and non-interchangeable therapeutic indications. Substituting amitifadine with another TRI introduces uncontrolled pharmacodynamic variables that invalidate cross-study comparisons and compromise experimental reproducibility.

Quantitative Differentiation Evidence for Amitifadine: Comparator-Backed Data Supporting Scientific Selection and Procurement Decisions


Enantiomeric Purity Defines a Distinct SERT:NET:DAT Selectivity Ratio vs. the Racemic Mixture DOV 216,303

Amitifadine is the isolated (+)-enantiomer of DOV 216,303. In HEK-293 cells expressing human recombinant transporters, amitifadine inhibits [³H]serotonin, [³H]norepinephrine, and [³H]dopamine uptake with IC50 values of 12 nM, 23 nM, and 96 nM, yielding a relative potency ratio of approximately 1:2:8 (SERT:NET:DAT) [1]. The racemic mixture DOV 216,303, tested in the same HEK-293 recombinant transporter system, yields IC50 values of approximately 14 nM (hSERT), 20 nM (hNET), and 78 nM (hDAT), producing a ratio of ~1:1.4:5.6 . The difference in NET selectivity is particularly notable: amitifadine shows a 4.2-fold NET/DAT separation (23 vs. 96 nM), whereas DOV 216,303 shows only a 3.9-fold separation (20 vs. 78 nM), and the SERT/NET gap is 1.9-fold for amitifadine vs. 1.4-fold for the racemate. At the binding level (Ki), the divergence is even larger: amitifadine Ki values are 99 nM (SERT), 262 nM (NET), and 213 nM (DAT), while DOV 216,303 Ki values are 14 nM (SERT), 20 nM (NET), and 78 nM (DAT), reflecting that the (–)-enantiomer present in the racemate contributes disproportionately to binding affinity [2]. This means that procurement of the racemate DOV 216,303 instead of amitifadine introduces the (–)-enantiomer DOV-102,677, which has a distinct pharmacological profile and could confound experimental outcomes.

Triple reuptake inhibitor Enantiomeric selectivity Transporter pharmacology

Serotonin-Preferring Selectivity Profile vs. Dopamine-Preferring (Dasotraline) and Norepinephrine-Preferring (Tesofensine) Triple Reuptake Inhibitors

Amitifadine's serotonin-preferring rank order (SERT IC50=12 nM > NET IC50=23 nM > DAT IC50=96 nM) places it in a distinct region of TRI pharmacological space [1]. Dasotraline (SEP-225289) exhibits a dopamine-preferring profile with IC50 values of 4 nM (DAT), 6 nM (NET), and 11 nM (SERT)—a rank order opposite to amitifadine's, with DAT inhibition 24-fold more potent than amitifadine's [2]. Tesofensine (NS-2330) is norepinephrine-preferring, with IC50 values of 1.7 nM (NET), 6.5 nM (DAT), and 11 nM (SERT), where NET inhibition is 13.5-fold more potent than amitifadine's . D-473, while also SERT-preferring (IC50: SERT=9.18, NET=39.7, DAT=70.4 nM), shows a SERT/DAT ratio of 7.7 and a SERT/NET ratio of 4.3, which differs from amitifadine's SERT/NET ratio of 1.9 and SERT/DAT ratio of 8.0 [3]. The physiological consequence of these selectivity differences is non-trivial: the relative degree of DAT blockade determines abuse liability and locomotor activation, while NET blockade influences cardiovascular tone. Amitifadine's 8-fold SERT-preferring over DAT is hypothesized to confer antidepressant efficacy with reduced psychostimulant and abuse potential compared to more DAT-balanced TRIs [1].

Transporter selectivity Monoamine reuptake inhibition Cross-compound pharmacology

Brain-to-Plasma Partitioning Ratio of 3.7–6.5: Quantified CNS Penetration Supporting Antidepressant-Relevant Brain Exposure

Amitifadine demonstrates preferential partitioning into the CNS, with a brain-to-plasma ratio ranging from 3.7 to 6.5 across multiple time points in rats, indicating that brain concentrations substantially exceed plasma concentrations [1]. This was measured directly by quantifying amitifadine concentrations in rat brain homogenate and plasma following systemic administration. In contrast, DOV 216,303 showed no sustained brain accumulation after chronic administration in olfactory bulbectomized rats; brain and plasma concentrations of DOV 216,303 were significantly lower after chronic compared to acute administration, and the compound was undetectable in both plasma and brain at later time points [2]. While published brain-to-plasma ratios for dasotraline, tesofensine, and D-473 are limited or absent in the peer-reviewed literature, the amitifadine brain-to-plasma ratio of ≥3.7 is among the highest quantitatively documented for the TRI class [3]. This high brain partitioning is consistent with amitifadine's in vivo pharmacodynamic efficacy: microdialysis studies confirm that amitifadine (10 mg/kg i.p.) markedly and persistently increases extracellular serotonin, norepinephrine, and dopamine concentrations in prefrontal cortex, striatum, and nucleus accumbens of rats [4].

CNS penetration Brain-to-plasma ratio Pharmacokinetics

CYP2B6 Inhibition (IC50 = 1.8 µM) as a Pharmacologically Exploitable Drug-Drug Interaction Modulator Distinct from Other TRIs

Amitifadine was profiled against a panel of human cytochrome P450 isoforms using human liver microsomes. It was a moderate inhibitor of CYP2D6, CYP3A4, CYP2C9, and CYP2C19 (IC50 range = 9–100 µM) but a potent inhibitor of CYP2B6 (IC50 = 1.8 µM) [1]. This CYP2B6-selective inhibitory activity is functionally relevant: CYP2B6 metabolizes nicotine, bupropion, efavirenz, and other clinically important substrates. The combination of amitifadine's CYP2B6 inhibition with its triple reuptake activity has been demonstrated to prolong nicotine self-administration reduction in rats—chronic nicotine co-administered with amitifadine reduced nicotine self-administration to a greater extent than either agent alone, an effect mechanistically attributed to amitifadine slowing nicotine metabolism via CYP2B6 inhibition [2]. No equivalent CYP2B6-selective inhibition data have been published for DOV 216,303, dasotraline, tesofensine, or D-473, making this a distinguishing pharmacokinetic feature of amitifadine within the TRI class [3]. The relatively low affinity for CYP2D6, 3A4, 2C9, and 2C19 (IC50 9–100 µM) further suggests a reduced risk of interactions with substrates of these major drug-metabolizing enzymes, a favorable characteristic for polypharmacy contexts common in MDD treatment.

CYP inhibition Drug metabolism Pharmacokinetic drug interactions

Clinical Differentiation: Significant Anhedonia Reduction with Placebo-Comparable Tolerability and Sexual Function in a Randomized Controlled Trial

In a 6-week, multicenter, randomized, double-blind, placebo-controlled trial (n=56 modified ITT), amitifadine (25 mg BID titrated to 50 mg BID) demonstrated statistically significant superiority over placebo on the MADRS total score: estimated least squares mean change from baseline was 18.2 for amitifadine vs. 22.0 for placebo (p=0.028), with a Cohen's d effect size of -0.601 [1]. Critically, an anhedonia factor score derived from MADRS items 1, 2, 6, 7, and 8 showed a statistically significant difference favoring amitifadine over placebo (p=0.049) [1]. This anhedonia signal is mechanistically linked to amitifadine's dopaminergic component and is consistent with preclinical findings that amitifadine reverses abstinence-induced elevations in intracranial self-stimulation threshold (an animal model of anhedonia) and reduces immobility in the forced swim test (behavioral despair model) [2]. Importantly, no differences were observed between amitifadine and placebo on the DISF-SR sexual function scale, and the overall adverse event profile was comparable to placebo—two patients per treatment arm discontinued for adverse events; no serious adverse events were reported [1]. This tolerability profile contrasts with SSRIs and SNRIs, which are associated with high rates of treatment-emergent sexual dysfunction (30-70% depending on agent) and with the clinical experience of NS-2359, a TRI discontinued after Phase II due to poor tolerability [3].

Major depressive disorder Anhedonia Clinical efficacy Tolerability

Forced Swim Test Oral MED of 5 mg/kg with a ≥4-Fold Safety Margin Against Locomotor Activation

Amitifadine reduces the duration of immobility in the rat forced swim test (FST) with an oral minimum effective dose (MED) of 5 mg/kg [1]. This antidepressant-like effect manifests in the absence of significant increases in motor activity at doses up to 20 mg/kg, establishing a ≥4-fold therapeutic index between efficacy and locomotor stimulation [1]. In microdialysis studies, amitifadine (10 mg/kg i.p., approximately equivalent to the active dose range) did not increase locomotor activity or induce stereotypical behaviors, despite significantly elevating extracellular dopamine in the nucleus accumbens—a brain region canonically associated with psychostimulant-induced hyperactivity [2]. This contrasts with the behavioral profile of DAT-preferring TRIs: dasotraline, with a DAT IC50 of 4 nM, produces dose-dependent decreases in locomotor activity at low doses but can induce hyperactivity at higher doses through autoreceptor-mediated mechanisms [3]. D-473, at its efficacious FST dose, also did not produce locomotor activation, consistent with its SERT-preferring profile, but its oral MED in FST is not directly comparable due to different experimental conditions [4]. The explicit 4-fold margin between the FST MED and the no-observed-adverse-effect level for locomotor activity provides a quantifiable safety window for in vivo behavioral study design.

Forced swim test Minimum effective dose Locomotor activity Behavioral pharmacology

High-Value Research and Industrial Application Scenarios for Amitifadine Based on Quantified Differentiation Evidence


Preclinical Antidepressant Efficacy Studies Requiring Defined Serotonin-Preferring Triple Reuptake Inhibition with Documented Brain Penetration

Investigators seeking a single-enantiomer SNDRI with a well-characterized SERT:NET:DAT selectivity ratio (~1:2:8) and verified brain-to-plasma partitioning (3.7–6.5) should select amitifadine over the racemic mixture DOV 216,303 or other TRIs. The brain penetration data [1] and forced swim test MED of 5 mg/kg p.o. with ≥4-fold locomotor safety margin [2] provide a pre-validated dosing range for rodent behavioral pharmacology studies. The microdialysis-confirmed elevation of extracellular serotonin, norepinephrine, and dopamine in prefrontal cortex, striatum, and nucleus accumbens at 10 mg/kg i.p. [3] offers a direct neurochemical efficacy readout.

Anhedonia-Focused Depression Research Leveraging Clinically Validated Anhedonia Signal and Placebo-Level Tolerability

For studies targeting anhedonia as a core symptom domain in depression, amitifadine is the only TRI with clinical trial evidence of statistically significant anhedonia reduction vs. placebo (MADRS anhedonia factor p=0.049) [4]. This clinical signal is anchored by preclinical data showing amitifadine reverses intracranial self-stimulation threshold elevations in abstinence-induced anhedonia models [5]. The absence of treatment-emergent sexual dysfunction (DISF-SR no different from placebo) [4] makes amitifadine particularly suitable for studies where sexual side effects are a confounding variable.

Nicotine Cessation or CYP2B6 Substrate Co-Administration Studies Exploiting Amitifadine's Potent CYP2B6 Inhibition

Amitifadine's potent CYP2B6 inhibition (IC50=1.8 µM) [1] represents a pharmacologically exploitable feature for co-administration studies with CYP2B6 substrates such as nicotine, bupropion, or efavirenz. The demonstrated prolongation of nicotine self-administration reduction when amitifadine is co-administered with chronic nicotine in rats [6] validates this mechanism in vivo. No other TRI has published CYP2B6 inhibition data, making amitifadine the only TRIsuitable molecular tool for interrogating CYP2B6-mediated pharmacokinetic drug-drug interactions in a triple reuptake inhibition context.

Comparator Studies Against SSRIs or SNRIs in Treatment-Resistant Depression Models Requiring Dopaminergic Engagement Without Abuse Liability

Amitifadine's 8-fold SERT-over-DAT selectivity [2] and the preclinical finding of weak abuse-related ICSS facilitation relative to its potency in blocking pain-induced behavioral depression [7] support its use as a comparator in studies evaluating the therapeutic window between dopaminergic antidepressant efficacy and abuse potential. The compound's Phase 2/3 clinical trial design, which enrolled SSRI/SNRI inadequate responders for direct comparison against paroxetine (NCT01318434), provides a clinical translational rationale for preclinical studies modeling treatment-resistant depression.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amitifadine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.